Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-
Description
Properties
IUPAC Name |
2-[2-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c25-13-15-7-1-2-8-16(15)22(23(26)27)24(28)29-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYGHFHYZDDVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718785 | |
| Record name | 2-[2-(Aminomethyl)phenyl]-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882847-15-6 | |
| Record name | 2-[2-(Aminomethyl)phenyl]-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.
Acylation: The protected amino compound is then acylated with benzeneacetic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Fmoc protection and acylation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using piperidine, revealing the free amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotected Amino Compound: Formed after removal of the Fmoc group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- has several scientific research applications:
Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.
Medicinal Chemistry: Utilized in the development of peptide-based drugs.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules.
Material Science: Used in the synthesis of peptide-based materials for various applications.
Mechanism of Action
The mechanism of action of Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- primarily involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be removed to reveal the free amino group, which can then participate in further reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
Fmoc-(4-aminophenyl)acetic acid (CAS 219640-94-5)
- Molecular Formula: C₂₃H₁₉NO₄
- Substituent Position : Para (4-)
- Key Differences :
Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- (CAS 186320-08-1)
- Molecular Formula: C₂₃H₁₉NO₄
- Substituent Position : Meta (3-)
- Key Differences: Intermediate steric effects between ortho and para isomers. Potential for unique electronic interactions due to meta substitution, altering solubility and acidity .
Functionalized Derivatives
Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)- (CAS 678991-14-5)
Backbone Variants
Benzenebutanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- (CAS 282524-78-1)
Biological Activity
Benzeneacetic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- (commonly referred to as Fmoc-amino acid derivatives) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C22H27NO4
- Molecular Weight : 359.38 g/mol
- CAS Number : 150256-42-1
- Physical State : Solid
- Melting Point : 213 °C (decomposes)
- Solubility : Soluble in dimethylformamide
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and bioavailability, making it suitable for various applications in drug development.
Biological Activities
-
Antibacterial Activity
- Research indicates that derivatives of benzeneacetic acid exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain Fmoc derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.008 μg/mL against Streptococcus pneumoniae .
- Anticancer Potential
- Enzyme Inhibition
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Streptococcus pneumoniae | 0.008 | |
| Anticancer | Various cancer cell lines | Varies | |
| Enzyme Inhibition | DNA gyrase | IC50: 0.0033 |
Table 2: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 359.38 g/mol |
| Melting Point | 213 °C (decomposes) |
| Solubility | Dimethylformamide |
| Purity | >96% (HPLC) |
Case Studies
-
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various Fmoc derivatives against common pathogens. The results indicated that certain modifications to the benzeneacetic acid structure significantly enhanced antibacterial potency compared to traditional antibiotics like ampicillin . -
Anticancer Mechanism Investigation
Another study focused on the anticancer properties of the compound, demonstrating that it induces apoptosis in cancer cells through the activation of caspase pathways while sparing normal cells from toxicity . This selectivity is crucial for developing safer therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
